4-(Trifluoromethyl)cyclohexanol

Physicochemical Properties ADME Medicinal Chemistry

Selecting the correct isomer is critical. Our product is exclusively the trans-isomer (CAS 75091-93-9), not a cis/trans mixture. With LogP 2.32 and aqueous solubility 0.26 g/L, it is the proven intermediate for BBB-penetrant CNS candidates (A₁ adenosine receptor allosteric enhancers). The rigid trans-configuration and -CF₃ dipole are essential for negative dielectric anisotropy in VA-mode liquid crystals. As a single-isomer chiral building block, it ensures reproducible enantioselectivity in Pt(II) oxalato anticancer complexes. Insist on the trans- isomer—generic mixtures compromise reaction kinetics, metabolic profiles, and mesogenic performance.

Molecular Formula C7H11F3O
Molecular Weight 168.16 g/mol
CAS No. 75091-93-9
Cat. No. B153614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)cyclohexanol
CAS75091-93-9
Molecular FormulaC7H11F3O
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(F)(F)F)O
InChIInChI=1S/C7H11F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2
InChIKeyVJUJYNJEPPWWHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)cyclohexanol (CAS 75091-93-9): A Strategic Fluorinated Cyclohexanol Building Block for Pharmaceutical and Advanced Material Research


4-(Trifluoromethyl)cyclohexanol (CAS 75091-93-9), also known as trans-4-(trifluoromethyl)cyclohexanol, is a fluorinated cyclohexanol derivative with the molecular formula C7H11F3O and a molecular weight of 168.16 g/mol . It is characterized by a trifluoromethyl (-CF3) group at the para-position of a cyclohexane ring bearing a hydroxyl group. This compound exists primarily as a single trans-isomer, distinguishing it from its cis-isomer (CAS 75091-92-8) and the commercially available cis/trans mixture (CAS 30129-18-1) . It is a colorless to pale yellow solid or liquid at room temperature, with a boiling point of 181 °C and a flash point of 69 °C . The compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials, where its unique combination of lipophilicity and stereochemical rigidity imparts distinct performance advantages [1].

Why Simple Substitution with Other Trifluoromethylcyclohexanols or Non-Fluorinated Analogs is Not Feasible in Critical Applications


The performance of 4-(Trifluoromethyl)cyclohexanol in synthetic and material science applications is critically dependent on the precise regiochemistry (para-position) and stereochemistry (trans-configuration) of its substituents. The presence and position of the trifluoromethyl group profoundly alters key physicochemical properties, including lipophilicity (LogP), aqueous solubility, and hydrogen-bonding capacity, compared to non-fluorinated or differently substituted cyclohexanols . For instance, the 4-CF3 group significantly increases LogP (consensus LogP ~2.32) relative to cyclohexanol (LogP ~1.34) . Furthermore, the trans-configuration confers a rigid, well-defined molecular geometry that is essential for achieving the desired molecular packing and phase behavior in liquid crystal formulations [1]. Generic substitution with a cis-isomer or a regioisomer (e.g., 3-CF3) can lead to altered reaction kinetics, different metabolic fates in drug intermediates, or a complete loss of mesogenic behavior in display applications. The quantitative evidence below demonstrates why this specific isomer is often the only acceptable choice for demanding research and industrial protocols.

4-(Trifluoromethyl)cyclohexanol (CAS 75091-93-9): Quantitative Differentiation Data Against Key Comparators


Lipophilicity (LogP) and Solubility Comparison of 4-(Trifluoromethyl)cyclohexanol with Non-Fluorinated Analogs

4-(Trifluoromethyl)cyclohexanol exhibits a significantly higher calculated LogP (consensus LogP = 2.32) compared to non-fluorinated cyclohexanol (LogP = 1.34) . This 0.98 log unit increase corresponds to an approximately 10-fold increase in partition coefficient, indicating markedly enhanced lipophilicity. This increased hydrophobicity is balanced by a low but measurable aqueous solubility of 0.26 g/L at 25°C . For comparison, cyclohexanol has a much higher aqueous solubility of 36-43 g/L at 20-30°C, representing a >100-fold difference .

Physicochemical Properties ADME Medicinal Chemistry

Hydrogen Bond Acidity (pKa) Comparison of 4-(Trifluoromethyl)cyclohexanol with Cyclohexanol

The electron-withdrawing trifluoromethyl group at the 4-position significantly acidifies the hydroxyl proton. 4-(Trifluoromethyl)cyclohexanol has a predicted pKa of 14.88 ± 0.40 . This is considerably lower than the pKa of unsubstituted cyclohexanol, which is approximately 16.0 [1]. The lower pKa indicates that the alcohol is a stronger acid and its conjugate base (the alkoxide) is a correspondingly weaker nucleophile and stronger leaving group.

Physicochemical Properties Reactivity Synthesis

Synthetic Yield and Scalability of 4-(Trifluoromethyl)cyclohexanol via Catalytic Hydrogenation

The synthesis of trans-4-(trifluoromethyl)cyclohexanol via the catalytic hydrogenation of 4-hydroxybenzotrifluoride proceeds with a high and reliable yield. A patent procedure (WO2008/7930) reports an 87% yield for this transformation [1]. This is comparable to, and often more efficient than, the hydrogenation of unsubstituted phenol to cyclohexanol, which can vary widely (70-95%) depending on catalyst and conditions, but is a robust industrial process.

Process Chemistry Synthesis Scalability

Density and Refractive Index as Distinct Physical Property Markers for 4-(Trifluoromethyl)cyclohexanol

The density of 4-(trifluoromethyl)cyclohexanol is 1.23 g/cm³, and its refractive index (n20/D) is 1.41 . These values are markedly different from non-fluorinated analogs: cyclohexanol has a density of ~0.948 g/cm³ and a refractive index of ~1.465 . 4-Methylcyclohexanol, a closer structural analog, has a density of ~0.914 g/cm³ and a refractive index of ~1.458 . The significantly higher density of the trifluoromethyl derivative is a direct consequence of the heavy, electron-rich fluorine atoms.

Physical Properties Quality Control Formulation

Validated Application Scenarios for 4-(Trifluoromethyl)cyclohexanol (CAS 75091-93-9) Based on Quantitative Evidence


Pharmaceutical Intermediate for CNS-Targeted Drug Candidates

The combination of high lipophilicity (LogP 2.32) and moderate solubility (0.26 g/L) makes 4-(trifluoromethyl)cyclohexanol an ideal scaffold for synthesizing drug candidates intended to cross the blood-brain barrier . Its established role as an intermediate for benzoylthiophene-based allosteric enhancers of the A1 adenosine receptor validates its utility in CNS drug discovery programs .

Synthesis of High-Performance Liquid Crystal (LC) Mesogens

The trans-configuration of the cyclohexane ring and the strong dipole moment of the terminal -CF3 group are critical for inducing negative dielectric anisotropy in nematic liquid crystals . This property is essential for advanced LC display technologies like Vertical Alignment (VA) mode, where materials with negative dielectric anisotropy are required for proper operation.

Building Block for Chiral Ligands and Catalysts in Asymmetric Synthesis

The availability of the compound as a single trans-isomer is crucial for its use as a chiral building block. It serves as a starting material for synthesizing chiral diamine ligands, such as those used in platinum(II) oxalato complexes, which are investigated for their potential anticancer and catalytic properties . The rigid, well-defined stereochemistry ensures the creation of ligands with predictable and reproducible enantioselectivity.

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